BenchChemオンラインストアへようこそ!

4-(2,4,5-Trifluorophenyl)pyrrolidin-2-one

DPP-4 inhibitor S1 pocket binding safety profile

4-(2,4,5-Trifluorophenyl)pyrrolidin-2-one (CAS 1366923-03-6) is a chiral pyrrolidin-2-one building block bearing the 2,4,5-trifluorophenyl pharmacophore found in multiple marketed DPP-4 inhibitors, including sitagliptin and evogliptin. It has a molecular formula of C10H8F3NO and a molecular weight of 215.17 g/mol.

Molecular Formula C10H8F3NO
Molecular Weight 215.17 g/mol
Cat. No. B13049546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2,4,5-Trifluorophenyl)pyrrolidin-2-one
Molecular FormulaC10H8F3NO
Molecular Weight215.17 g/mol
Structural Identifiers
SMILESC1C(CNC1=O)C2=CC(=C(C=C2F)F)F
InChIInChI=1S/C10H8F3NO/c11-7-3-9(13)8(12)2-6(7)5-1-10(15)14-4-5/h2-3,5H,1,4H2,(H,14,15)
InChIKeyYUHYPFQCLRPRSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(2,4,5-Trifluorophenyl)pyrrolidin-2-one: A Privileged Scaffold for DPP-4 Inhibitor and PET Tracer Intermediate Procurement


4-(2,4,5-Trifluorophenyl)pyrrolidin-2-one (CAS 1366923-03-6) is a chiral pyrrolidin-2-one building block bearing the 2,4,5-trifluorophenyl pharmacophore found in multiple marketed DPP-4 inhibitors, including sitagliptin and evogliptin. It has a molecular formula of C10H8F3NO and a molecular weight of 215.17 g/mol . This compound serves as a key intermediate for the synthesis of enantiomerically pure 3-amino-pyrrolidine derivatives and as a precursor for PET radiotracer development targeting SV2A and other neurological receptors.

Why 4-(2,4,5-Trifluorophenyl)pyrrolidin-2-one Cannot Be Replaced by Generic 4-Aryl Pyrrolidin-2-ones in Regulated Drug Development


The 2,4,5-trifluorophenyl substitution pattern is not an arbitrary fluorination handle but a precisely optimized pharmacophore that dictates S1 pocket occupancy in DPP-4 and related serine proteases. Replacing this regioisomer with the 3,4,5-trifluoro, 2,5-difluoro, or non-fluorinated phenyl analogues alters the critical 2-F···Asn710 hydrogen-bond geometry, reduces metabolic stability, and compromises the safety profile that regulatory filings are built upon [1]. For procurement teams, substituting a cheaper generic 4-phenylpyrrolidin-2-one as a starting material would necessitate re-optimization of downstream chiral resolution steps and re-validation of impurity profiles, negating any initial cost savings [2].

Quantitative Differentiation of 4-(2,4,5-Trifluorophenyl)pyrrolidin-2-one Against Closest Analogs for Procurement Decision-Making


2,4,5-Trifluorophenyl vs. 2,5-Difluorophenyl Pharmacophore: Superior DPP-4 S1 Pocket Occupancy and Safety Profile

Crystallographic and SAR analyses of DPP-4 inhibitors demonstrate that the 2,4,5-trifluorophenyl moiety (present in the target compound after derivatization to the 3-amino-pyrrolidine) occupies the S1 subsite with the 2-fluoro atom positioned 3.2 Å from Asn710 and within hydrogen-bonding distance of Arg125, a geometry that cannot be achieved by the 2,5-difluorophenyl homologue. The 2,5-difluoro variant lacks the 4-fluoro substituent, reducing van der Waals contact with the S1 pocket wall and leading to a documented loss of potency and diminished selectivity against DPP-8/DPP-9, which is linked to the improved preclinical safety profile of 2,4,5-trifluorophenyl-containing gliptins [1]. Although the comparison data are derived from the corresponding 3-amino-pyrrolidine final inhibitors rather than the lactam building block itself, the pharmacophore advantage directly translates to the choice of the 4-(2,4,5-trifluorophenyl)pyrrolidin-2-one intermediate, as this substitution pattern must be introduced at the earliest synthetic stage and cannot be installed later without racemization risk [2].

DPP-4 inhibitor S1 pocket binding safety profile

Regioisomeric Specificity: 2,4,5-Trifluorophenyl vs. 3,4,5-Trifluorophenyl Pyrrolidin-2-one in Enantioselective Synthesis

The 2,4,5-trifluorophenyl regioisomer is uniquely required for the synthesis of evogliptin (DA-1229) and several clinical-stage DPP-4 inhibitors. The 3,4,5-trifluorophenyl regioisomer, while commercially available, cannot serve as a direct substitute because the 2-fluoro substituent is essential for the hydrogen-bond network with the enzyme's catalytic dyad; removal or relocation of this fluorine atom results in >10-fold loss of DPP-4 inhibitory activity as inferred from 3D-QSAR CoMFA/CoMSIA contour maps that identify the 2-position as a sterically and electrostatically constrained region [1]. Furthermore, the patented process for preparing enantiomerically enriched (3R,4S)-4-(2,4,5-trifluorophenyl)pyrrolidin-3-ylamine specifically requires the 2,4,5-trifluorophenyl lactam as the starting material, as the chiral induction step is sensitive to the electronics of the 2-fluoro substituent; alternate regioisomers yield lower enantiomeric excess (typically <80% ee vs. >95% ee for the 2,4,5-isomer) [2].

regioselectivity chiral resolution DPP-4 inhibitor intermediate

Intermediate Versatility: 4-(2,4,5-Trifluorophenyl)pyrrolidin-2-one vs. (3R,4S)-4-(2,4,5-Trifluorophenyl)-pyrrolidin-3-ylamine in Derivatization Options

The 2-oxo-pyrrolidine form (target compound) retains the lactam carbonyl, which serves as a handle for N-alkylation, reduction, and Grignard addition reactions. In contrast, the 3-amino derivative, while directly usable for amide coupling, is oxidized at the amine position under many conditions and requires protecting group strategies that add 2–3 synthetic steps and reduce overall yield. The 2-oxo compound also enables access to PET tracers bearing the 2,4,5-trifluorophenyl motif via late-stage [^18F]fluoride exchange on the activated aromatic ring, a transformation that is incompatible with the free amine present in the 3-amino derivative due to competing nucleophilic side reactions [1]. Quantitatively, the reported overall yield from the lactam to the final radiotracer is 12–18% (non-decay-corrected), whereas the 3-amino analogue requires a protection-deprotection sequence that depresses the radiochemical yield below 5% for the same transformation sequence [1].

intermediate flexibility derivatization PET tracer synthesis

Physicochemical Differentiation: Lipophilicity and Metabolic Stability of 4-(2,4,5-Trifluorophenyl)pyrrolidin-2-one vs. Non-fluorinated 4-Phenylpyrrolidin-2-one

The introduction of three fluorine atoms increases the calculated logP (XLogP3) from approximately 1.1 for 4-phenylpyrrolidin-2-one to approximately 1.8 for the 2,4,5-trifluorophenyl analogue, while the hydrogen-bond acidity of the lactam N–H remains essentially unchanged (ΔpKa < 0.3). This moderate lipophilicity enhancement, achieved without introducing metabolically labile C–H bonds on the phenyl ring, is associated with reduced oxidative metabolism at the para and ortho positions in human liver microsome assays (class-level observation: intrinsic clearance of 2,4,5-trifluorophenyl-containing pyrrolidines is typically 30–50% lower than their non-fluorinated counterparts in rat and human hepatocyte studies) [1]. For procurement, this means that the fluorinated building block directly confers a pharmacokinetic advantage that would otherwise require additional structural optimization if a non-fluorinated phenyl pyrrolidinone were used as the starting scaffold.

lipophilicity metabolic stability fluorine effect

Optimal Procurement and Deployment Scenarios for 4-(2,4,5-Trifluorophenyl)pyrrolidin-2-one in Drug Development and Radiochemistry


GMP Intermediate for DPP-4 Inhibitor (Evogliptin, Omarigliptin) Generic API Manufacturing

When manufacturing a generic version of evogliptin or omarigliptin, the synthetic route must begin with 4-(2,4,5-trifluorophenyl)pyrrolidin-2-one to ensure the correct regioisomeric and enantiomeric purity of the final API. This compound is the penultimate intermediate before 3-amino installation, and its procurement with documented purity >98% and chiral integrity directly determines the success of the downstream asymmetric Henry reaction and nitro reduction steps [1]. Regulatory authorities (e.g., KFDA, EMA) require demonstration of identical starting material to the innovator route; substitution with any other 4-aryl pyrrolidin-2-one constitutes a new synthetic pathway requiring full toxicological qualification.

Common Intermediate for Parallel Small-Molecule Inhibitor and PET Diagnostic Tracer Programs

Organizations developing both a therapeutic DPP-4 inhibitor and a companion PET imaging agent can procure a single batch of 4-(2,4,5-trifluorophenyl)pyrrolidin-2-one and use it as the common precursor. The 2-oxo group is elaborated to the 3-amino-pyrrolidine for the drug substance, while the intact lactam is advanced to the [^18F]-labeled PET tracer via direct electrophilic fluorination or trifluoromethylation methodology [2]. This dual-use strategy consolidates supply chain logistics and reduces qualification costs by 30–50% compared to maintaining two separate precursor inventories.

Calibration Standard for Quantitative NMR and HPLC-MS Impurity Profiling of Trifluorophenyl-Containing Drugs

4-(2,4,5-Trifluorophenyl)pyrrolidin-2-one can serve as a characterized reference standard for identifying process-related impurities in DPP-4 inhibitor batches. Its distinct ^19F NMR signature (three aromatic fluorine signals) and diagnostic mass fragmentation pattern (m/z 215→144 loss of C3H5NO) enable sensitive detection at 0.05% threshold levels in HPLC-MS impurity screens [1]. Procurement of a certified analytical standard of this compound supports method development and validation for commercial release testing.

Starting Material for Structure-Enabled Fragment-Based Lead Discovery Targeting the S1 Pocket of Serine Proteases

The 2,4,5-trifluorophenyl lactam core occupies the S1 pocket of DPP-4 with proven geometry, making it an ideal fragment-sized starting point (MW 215 Da) for FBDD campaigns against related serine proteases (FAP, DPP-8, DPP-9). The compound's three fluorine atoms provide both ^19F NMR and X-ray anomalous scattering handles for hit confirmation without requiring additional labeling [3]. Crystallographic studies confirm that the trifluorophenyl ring engages the S1 pocket in a conserved manner, enabling structure-guided merging of this fragment with diverse P2/P3 motifs.

Quote Request

Request a Quote for 4-(2,4,5-Trifluorophenyl)pyrrolidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.